4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound featuring a thiazole ring and a pyrazolone moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The pyrazolone ring is also significant in medicinal chemistry due to its anti-inflammatory and analgesic properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, leading to diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on their specific structure .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
The synthesis of 4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-benzyl-4-methylthiazol-2-amine with 1,5-dimethyl-2-phenylpyrazol-3-one under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s derivatives are studied for their antimicrobial and antifungal properties.
Medicine: Research focuses on its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazolone derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazolone Derivatives: Compounds like antipyrine and aminopyrine are known for their analgesic and anti-inflammatory properties.
Properties
IUPAC Name |
4-[(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-16-15-28-22(25(16)14-18-10-6-4-7-11-18)23-20-17(2)24(3)26(21(20)27)19-12-8-5-9-13-19/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTMVMXNIYORIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)N1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.